7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom at the 7th position and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A one-pot synthesis method has been developed, which is both efficient and operationally simple. This method involves the reaction at room temperature, making it a practical approach for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Cyclization Reactions: The triazole and pyridine rings can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antiviral and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound’s ability to inhibit certain enzymes and pathways makes it useful in studying biological processes and disease mechanisms.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system but differs in the fused ring structure and substituents.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a different fused ring system and potential biological activities.
Uniqueness
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenyl group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other triazolopyridine derivatives.
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IRRWKGDHXQQQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)Cl |
Origin of Product |
United States |
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